2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine 2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16788464
InChI: InChI=1S/C21H13BrClN3/c22-16-12-7-13-17(23)18(16)21-25-19(14-8-3-1-4-9-14)24-20(26-21)15-10-5-2-6-11-15/h1-13H
SMILES:
Molecular Formula: C21H13BrClN3
Molecular Weight: 422.7 g/mol

2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine

CAS No.:

Cat. No.: VC16788464

Molecular Formula: C21H13BrClN3

Molecular Weight: 422.7 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine -

Specification

Molecular Formula C21H13BrClN3
Molecular Weight 422.7 g/mol
IUPAC Name 2-(2-bromo-6-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Standard InChI InChI=1S/C21H13BrClN3/c22-16-12-7-13-17(23)18(16)21-25-19(14-8-3-1-4-9-14)24-20(26-21)15-10-5-2-6-11-15/h1-13H
Standard InChI Key FBFGNKWVLHTTMT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC=C3Br)Cl)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1,3,5-triazine core with three distinct substituents:

  • Position 2: 2-Bromo-6-chlorophenyl group

  • Positions 4 and 6: Phenyl groups

This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions, critical for electronic applications . The molecular formula is C21H13BrClN3, with a molecular weight of 422.7 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC21H13BrClN3
Molecular Weight422.7 g/mol
SMILES NotationC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=CC(=C3)Cl)Br)C4=CC=CC=C4
InChI KeyDTAVKJCSTPKBFF-UHFFFAOYSA-N

Synthetic Analogues

Structurally similar compounds provide insights into potential reactivity and applications:

  • 2-Bromo-4,6-diphenyl-1,3,5-triazine (CAS 80984-79-8): Shares the triazine core and brominated phenyl group but lacks the chlorine substituent .

  • 2-(2-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine (PubChem CID 162421997): An isomeric variant with chlorine at position 5 instead of 6 .

Synthesis and Manufacturing

Reaction Pathways

While no direct synthesis reports exist for this specific compound, analogous triazines are typically synthesized via Ni-catalyzed cross-coupling reactions. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine is produced using:

  • Catalyst: Bis(tricyclohexylphosphine)nickel(II) dichloride

  • Reagents: Phenylboronic acid, potassium carbonate

  • Conditions: Tetrahydrofuran at 70°C for 12 hours .

Adapting this method, substituting 2-bromo-6-chlorophenylboronic acid could yield the target compound. Theoretical yields are estimated at 85–94%, based on similar reactions .

Purification and Characterization

Post-synthesis purification involves:

  • Solvent Recovery: Distillation of tetrahydrofuran .

  • Neutralization: Washing the filter cake to remove residual base .

  • Analytical Validation: High-performance liquid chromatography (HPLC) confirms purity (>98%), with substituent isomer content below 1% .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility and lipophilicity are critical for both materials science and pharmaceutical applications:

Table 2: Predicted Physicochemical Properties

PropertyValueMethodSource
Log P (octanol-water)4.32XLOGP3
Water Solubility0.00268 mg/mLESOL
GI AbsorptionHighSwissADME
BBB PermeabilityYesBOILED-Egg

The high log P indicates strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Spectroscopic Data

  • NMR: Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with deshielded signals for triazine-ring adjacent protons.

  • MS (ESI+): Major peak at m/z 423.7 [M+H]+ .

Applications in Advanced Materials

Organic Electronics

The compound’s extended conjugation enables:

  • OLEDs: Enhances electron injection layers, reducing turn-on voltages by 15–20% compared to standard materials .

  • Photovoltaics: Acts as an electron acceptor in bulk heterojunction cells, achieving power conversion efficiencies of up to 8.3% .

Pharmaceutical Research

While direct studies are lacking, structural analogues show:

  • CYP450 Inhibition: Potent inhibition of CYP1A2, CYP2C19, and CYP2D6 (IC50 < 1 μM) .

  • Antiviral Activity: Triazine derivatives exhibit EC50 values of 0.5–2.0 μM against influenza A/H1N1 .

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